4-(S)-Hydroxypyrrolidinylavanafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of avanafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The addition of the 4-(S)-hydroxypyrrolidinyl group to avanafil enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S)-hydroxypyrrolidinylavanafil typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring and its subsequent attachment to the avanafil core. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(S)-Hydroxypyrrolidinylavanafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s efficacy or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications.
Scientific Research Applications
4-(S)-Hydroxypyrrolidinylavanafil has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme inhibition.
Medicine: The compound’s potential therapeutic applications are explored, particularly in the treatment of cardiovascular diseases and erectile dysfunction.
Industry: Its unique properties make it a candidate for use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-(S)-Hydroxypyrrolidinylavanafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the body. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is similar to that of avanafil, but the addition of the 4-(S)-hydroxypyrrolidinyl group may enhance its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(S)-Hydroxypyrrolidinylavanafil include other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic profiles.
Uniqueness
The uniqueness of this compound lies in its modified structure, which may offer advantages in terms of potency, selectivity, and reduced side effects compared to other PDE5 inhibitors. Its distinct chemical properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26ClN7O4 |
---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16-/m0/s1 |
InChI Key |
STICMRYZQZNHAV-HOTGVXAUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4C[C@H](C[C@H]4CO)O)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.